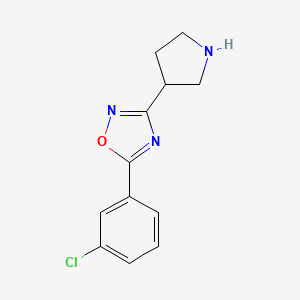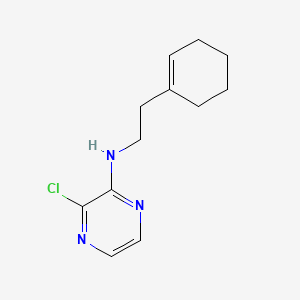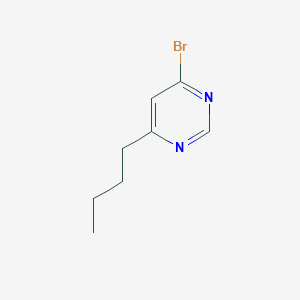
4-Bromo-6-butylpyrimidine
Descripción general
Descripción
4-Bromo-6-butylpyrimidine is a heterocyclic compound. It is a type of chemical compound that consists of a heteroatom (such as nitrogen, sulfur, or oxygen) that is present in a ring structure. The molecular weight of this compound is 215.09 g/mol .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromo-imidazo [4,5-b]pyridine derivatives, has been reported . The synthesis involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions .
Molecular Structure Analysis
The IUPAC name of this compound is 4-bromo-6-sec-butylpyrimidine . The InChI code is 1S/C8H11BrN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
4-Bromo-6-butylpyrimidine and its derivatives are primarily used in chemical synthesis and modification processes. For instance, 5-bromo-2,4-di-t-butylpyrimidine (a related compound) undergoes amination with potassium amide in liquid ammonia, yielding 6-amino-2,4-di-t-butylpyrimidine as a major product. This reaction showcases the chemical reactivity and utility of bromopyrimidines in generating aminated derivatives, potentially useful in developing novel compounds with various applications (Rasmussen & Plas, 2010).
Material Science and Molecular Rods
Brominated bipyrimidines, including structures similar to this compound, are key intermediates in synthesizing metal-complexing molecular rods. Efficient syntheses of these compounds have been developed, highlighting their importance in constructing complex molecular architectures, potentially useful in material science and nanotechnology (Schwab, Fleischer, & Michl, 2002).
Antiviral Research
Derivatives of bromopyrimidines, related to this compound, have been explored for their antiviral properties. Although the specific derivative mentioned in the user's query is not directly linked to antiviral research, closely related compounds exhibit significant antiviral activities, suggesting potential research avenues for this compound in this field. For example, certain brominated pyrimidine derivatives demonstrate inhibitory effects against retrovirus replication in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).
Catalysis and Chemical Reactions
Bromopyrimidines, including those structurally similar to this compound, are used in various chemical reactions and catalytic processes. For instance, 5-brominated pyrimidines are involved in palladium-catalyzed aryl–aryl C–C coupling reactions and nucleophilic aromatic substitution reactions, indicating their versatility and importance in organic synthesis and catalysis (Verbitskiy et al., 2013).
Direcciones Futuras
Bromodomain-containing protein 4 (BRD4), which is targeted by similar bromo-substituted compounds, is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Therefore, the discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy .
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives, to which 4-bromo-6-butylpyrimidine belongs, play a vital role in various biological procedures and in cancer pathogenesis .
Mode of Action
It is known that pyrimidine derivatives interact with their targets due to their resemblance in structure with the nucleotide base pair of dna and rna . This allows them to interfere with the normal functioning of these molecules, leading to various changes in the cell.
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biological and pharmacological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used .
Result of Action
It is known that pyrimidine derivatives have been designed and developed for their anticancer activity . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research in the last decade .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its success under a variety of conditions .
Análisis Bioquímico
Biochemical Properties
4-Bromo-6-butylpyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound can act as a substrate or inhibitor in biochemical pathways, affecting the overall metabolic flux.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular functions, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or increased toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as DHODH and other cofactors, influencing the synthesis and degradation of pyrimidines . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, thereby impacting cellular functions and processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via nucleoside transporters and distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular processes.
Propiedades
IUPAC Name |
4-bromo-6-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFQBZICFTVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


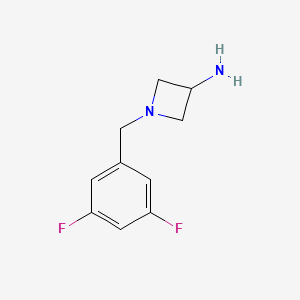
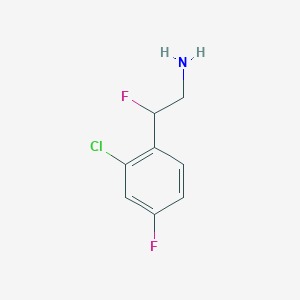
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)


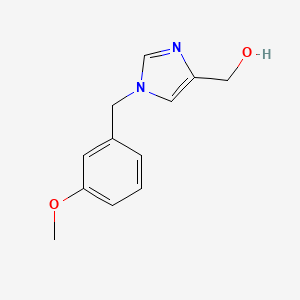
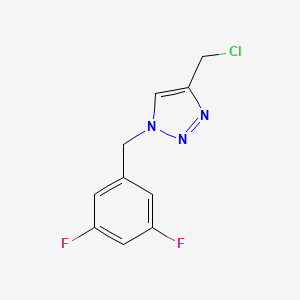
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)

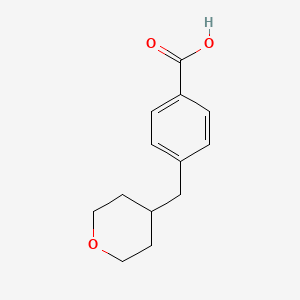
![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)
